![molecular formula C11H11N3O2 B2354130 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole CAS No. 903821-75-0](/img/structure/B2354130.png)
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups. It might also include information on where it’s commonly found or used.
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized in the lab using various chemical reactions, or it could be extracted from natural sources.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions used to synthesize the compound, as well as reactions the compound undergoes under certain conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, acidity/basicity, etc.).Scientific Research Applications
Inhibition of Enzymes
- 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole, known as nitrefazole, inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound's synthesis and structural assignment have been extensively studied (Klink, Pachler, & Gottschlich, 1985).
Antibacterial Activity
- Synthesized derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole have shown potent antibacterial activity against various microorganisms, including Staphylococcus aureus and Helicobacter pylori. Specific derivatives like 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole exhibited high efficacy against Gram-positive bacteria (Letafat et al., 2008).
Photochemical Behavior
- The photochemical behavior of similar compounds in water-containing solutions has been explored. Photorearrangement leads to various intermediates, influencing their chemical properties (Pfoertner & Daly, 1987).
Kinetics in Chemical Reactions
- The kinetics of reactions involving imidazole derivatives like 1-methyl-4-nitro-1H-imidazole with esters have been analyzed, providing insights into reaction mechanisms and aggregation states (Rivetti & Tonellato, 1977).
Antimicrobial Activity
- Various 2-nitroimidazoles, including derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole, have shown significant antibacterial and antitrichomonal activities, highlighting their potential as antimicrobial agents (Cavalleri, Volpe, & Arioli, 1977).
Structural Analysis
- Studies on the crystal structure of similar compounds provide insights into molecular interactions, hydrogen bonding, and structural dynamics. This is crucial for understanding their biological activity and potential applications (Wu, Liu, & Ng, 2005).
Biodegradability Prediction
- The biodegradability of imidazole derivatives, including nitroimidazoles, can be predicted by studying their interactions with histidine degradation enzymes. This approach helps in understanding the environmental impact of these compounds (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).
Chemical Shift Analysis
- NMR studies on 4-nitroimidazole and its derivatives provide detailed insights into their electronic structures and molecular dynamics, important for pharmaceutical applications (Backler et al., 2020).
Drug Synthesis
- Biology-oriented drug synthesis of derivatives of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole has been explored for their potential as β-glucuronidase inhibitors, contributing to drug development (Salar et al., 2017).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This could include toxicity information, safety precautions that need to be taken when handling the compound, and proper disposal methods.
Future Directions
This could involve potential future uses for the compound, areas of research that could be explored, or ways the compound’s synthesis could be improved.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVRWXXURQQGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)
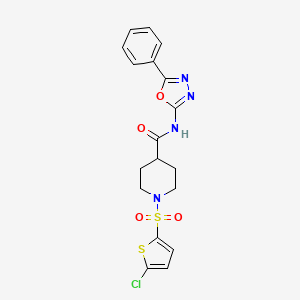
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate](/img/structure/B2354052.png)
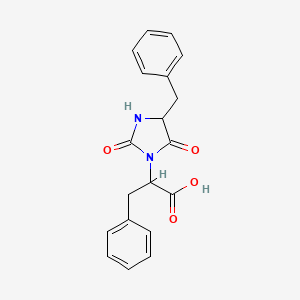
![N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-2-amine](/img/structure/B2354054.png)
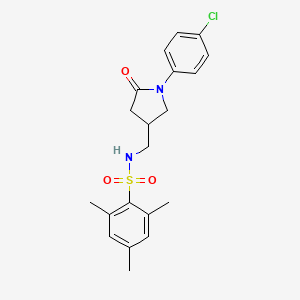
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
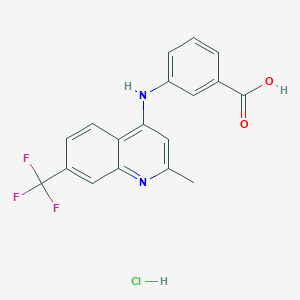
![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)
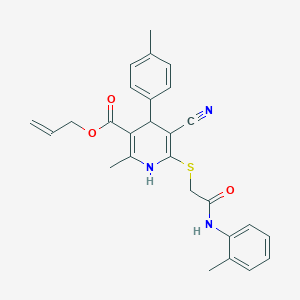
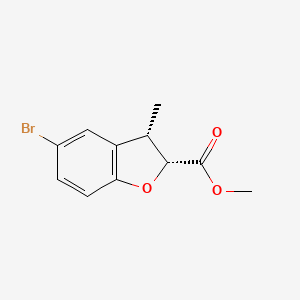
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)